molecular formula C10H11FO4 B14220185 3,4,5-Trimethoxybenzoyl fluoride CAS No. 824390-34-3

3,4,5-Trimethoxybenzoyl fluoride

Cat. No.: B14220185
CAS No.: 824390-34-3
M. Wt: 214.19 g/mol
InChI Key: ZLFUQEARCKDKMN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzoyl fluoride is an organic compound with the molecular formula C10H11FO4 It is characterized by the presence of three methoxy groups attached to a benzoyl fluoride core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxybenzoyl fluoride typically involves the reaction of 3,4,5-trimethoxybenzoic acid with a fluorinating agent. One common method is the use of thionyl fluoride (SOF2) or diethylaminosulfur trifluoride (DAST) as the fluorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxybenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3,4,5-trimethoxybenzoic acid.

    Reduction: It can be reduced to 3,4,5-trimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

    Hydrolysis: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.

Scientific Research Applications

3,4,5-Trimethoxybenzoyl fluoride has several applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Properties

CAS No.

824390-34-3

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

3,4,5-trimethoxybenzoyl fluoride

InChI

InChI=1S/C10H11FO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3

InChI Key

ZLFUQEARCKDKMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)F

Origin of Product

United States

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